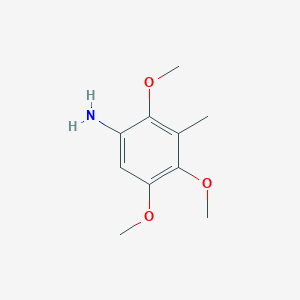

2,4,5-Trimethoxy-3-methylaniline

Description

BenchChem offers high-quality 2,4,5-Trimethoxy-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethoxy-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethoxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKTWEGESQSYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1OC)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2,4,5-Trimethoxy-3-methylaniline: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,4,5-Trimethoxy-3-methylaniline, a polysubstituted aromatic amine. Due to its status as a relatively uncharacterized compound, this document integrates established data with predictive analysis based on foundational chemical principles and comparisons with structurally analogous compounds. The objective is to furnish a reliable and insightful resource for researchers in medicinal chemistry, organic synthesis, and materials science, enabling a deeper understanding of this molecule's potential.

Molecular Structure and Identification

2,4,5-Trimethoxy-3-methylaniline is an aniline derivative characterized by a benzene ring substituted with an amino group, three methoxy groups, and one methyl group. The precise arrangement of these substituents dictates its chemical and physical properties.

The definitive chemical structure and key identifiers are summarized below. This information is foundational for all subsequent analysis and is confirmed by public chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 2,4,5-Trimethoxy-3-methylaniline | N/A |

| Molecular Formula | C₁₀H₁₅NO₃ | |

| Molecular Weight | 197.23 g/mol | |

| Canonical SMILES | CC1=C(C(=CC(=C1OC)OC)N)OC | |

| InChI | InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |

| InChIKey | RMKTWEGESQSYBS-UHFFFAOYSA-N |

digraph "2_4_5_Trimethoxy_3_methylaniline" { graph [layout=neato, overlap=false, splines=true, size="7.6,7.6"]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="NH₂", fontcolor="#EA4335"]; O1 [label="OCH₃", fontcolor="#4285F4"]; O2 [label="OCH₃", fontcolor="#4285F4"]; O3 [label="OCH₃", fontcolor="#4285F4"]; C_Me [label="CH₃", fontcolor="#34A853"];

// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-0.5!"]; // Center of the ring

N1 [pos="-2.6,-1.5!"]; O1 [pos="2.6,-1.5!"]; O2 [pos="1.6,-3.5!"]; O3 [pos="-1.6,-3.5!"]; C_Me [pos="0,3!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""];

C1 -- C_Me; C2 -- N1; C3 -- O3; C4 -- O2; C5 -- O1;

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="-0.4,0.5!"]; p2 [pos="0.4,0.5!"]; p3 [pos="0.8,-0.5!"]; p4 [pos="0.4,-1.5!"]; p5 [pos="-0.4,-1.5!"]; p6 [pos="-0.8,-0.5!"]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [style=invis]; }

Caption: Chemical structure of 2,4,5-Trimethoxy-3-methylaniline.

Physicochemical Properties: A Predictive Assessment

| Property | Predicted Value/Observation | Rationale |

| Physical State | Likely a solid at room temperature | The presence of multiple polar functional groups (amino, methoxy) and a molecular weight of 197.23 g/mol suggest strong intermolecular forces, favoring a solid state. The closely related 2,4,5-trimethoxyaniline is a solid.[1] |

| Melting Point | 80-100 °C | This is an educated estimate based on the melting points of related isomers. For instance, 2,4,5-trimethoxyaniline has a melting point of 68-72 °C. The additional methyl group in the target molecule could lead to a slightly higher melting point due to increased molecular weight and potentially more efficient crystal packing. |

| Boiling Point | > 300 °C | Aromatic amines with multiple methoxy groups generally have high boiling points due to their polarity and molecular weight. Direct data is unavailable, but it is expected to be significantly higher than that of simpler anilines. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, chloroform) | The polar amino and methoxy groups will impart some water solubility, but the overall hydrophobic character of the benzene ring and methyl group will limit it. Polysubstituted anilines are generally soluble in common organic solvents.[2] |

| pKa (of the conjugate acid) | 4.5 - 5.5 | The basicity of the amino group is influenced by the electronic effects of the ring substituents. The three electron-donating methoxy groups and one electron-donating methyl group are expected to increase the electron density on the nitrogen atom, making it more basic than aniline (pKa of conjugate acid ≈ 4.6). However, the ortho-methyl group may introduce some steric hindrance to protonation, slightly reducing basicity. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 (predicted) | This predicted value suggests a moderate degree of lipophilicity. |

Proposed Synthesis Pathway

While a specific synthesis for 2,4,5-Trimethoxy-3-methylaniline has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of polysubstituted anilines. A logical approach would involve the nitration of a suitable precursor followed by the reduction of the nitro group.

A potential precursor is 1,2,4-trimethoxy-3-methylbenzene. The synthesis would proceed as follows:

Caption: Proposed synthesis of 2,4,5-Trimethoxy-3-methylaniline.

Experimental Protocol: A Representative Synthesis

The following protocol is a general procedure adapted from the synthesis of related substituted anilines and represents a viable method for the laboratory-scale preparation of 2,4,5-Trimethoxy-3-methylaniline.

Part 1: Nitration of 1,2,4-Trimethoxy-3-methylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 1,2,4-trimethoxy-3-methylbenzene in a suitable solvent (e.g., acetic anhydride) to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted. The crude nitro product may precipitate.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. If the product is an oil, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Part 2: Reduction of 1-Nitro-2,4,5-trimethoxy-3-methylbenzene

-

Reaction Setup: Dissolve the purified nitro compound in a suitable solvent such as ethanol or methanol in a flask.

-

Catalytic Hydrogenation: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,4,5-Trimethoxy-3-methylaniline. The product can be further purified by column chromatography if necessary.

Spectroscopic Characterization: An Analytical Perspective

Spectroscopic analysis is essential for the definitive identification and purity assessment of 2,4,5-Trimethoxy-3-methylaniline. While a full suite of experimental spectra is not publicly available, we can predict the key features based on the known structure and data from analogous compounds.

Mass Spectrometry (MS)

A GC-MS spectrum for 2,4,5-Trimethoxy-3-methylaniline is available in the SpectraBase database, confirming its molecular weight.[3] The fragmentation pattern in mass spectrometry provides valuable structural information.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 197, corresponding to the molecular weight of the compound.

-

Predicted Fragmentation: A primary fragmentation pathway for methoxy-substituted anilines involves the loss of a methyl radical (•CH₃) from a methoxy group, leading to a stable oxonium ion. Another common fragmentation is the loss of formaldehyde (CH₂O) from a methoxy group.

Caption: Predicted mass spectrometry fragmentation of 2,4,5-Trimethoxy-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2,4,5-Trimethoxy-3-methylaniline are as follows:

¹H NMR:

-

Aromatic Proton: A single singlet is expected for the lone aromatic proton, likely in the range of 6.0-6.5 ppm.

-

Amino Protons: A broad singlet corresponding to the two NH₂ protons is anticipated between 3.5 and 4.5 ppm. The chemical shift of this peak is concentration-dependent and can be confirmed by D₂O exchange.

-

Methoxy Protons: Three distinct singlets for the three methoxy groups are expected in the range of 3.7-4.0 ppm, each integrating to three protons.

-

Methyl Protons: A singlet for the methyl group attached to the aromatic ring will likely appear in the upfield region, around 2.0-2.3 ppm, integrating to three protons.

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the amino group will be the most shielded (lowest ppm), while the oxygen-substituted carbons will be significantly deshielded (higher ppm).

-

Methoxy Carbons: Three distinct signals for the methoxy carbons are expected in the range of 55-65 ppm.

-

Methyl Carbon: A single signal for the aromatic methyl group is expected in the upfield region, around 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (asymmetric and symmetric stretching).[4][5]

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from methyl and methoxy groups) will be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.[5]

-

C=C Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong C-O stretching bands for the methoxy groups are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear between 1250 and 1335 cm⁻¹.[5]

Potential Applications and Future Directions

While there are no currently documented specific applications for 2,4,5-Trimethoxy-3-methylaniline, its structure suggests potential utility in several areas of research and development, particularly in medicinal chemistry.

-

Scaffold for Drug Discovery: Polysubstituted anilines are common scaffolds in the design of bioactive molecules. The unique substitution pattern of this compound could be exploited to synthesize novel derivatives with potential therapeutic activities. The trimethoxy substitution pattern is found in several natural products and pharmacologically active compounds.

-

Precursor for Heterocyclic Synthesis: Aromatic amines are key starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.

-

Materials Science: Substituted anilines can be used as monomers for the synthesis of conducting polymers or as components in the development of novel dyes and pigments.

Further research is required to explore the biological activity and material properties of 2,4,5-Trimethoxy-3-methylaniline and its derivatives. Elucidation of its toxicological profile is also a critical step before any potential applications can be considered.

Conclusion

2,4,5-Trimethoxy-3-methylaniline is a structurally interesting but largely uncharacterized aromatic amine. This guide has provided a comprehensive overview of its known structural details and a predictive analysis of its physicochemical properties, synthetic route, and spectroscopic characteristics. By leveraging established chemical principles and data from analogous compounds, a foundational understanding of this molecule has been established to guide future research and development efforts. The detailed protocols and predictive data presented herein offer a solid starting point for the synthesis, characterization, and exploration of the potential applications of this unique chemical entity.

References

- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.

- Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps.

- Xu, H. (2022, June 22). Solvent-Free Mechanosynthesis of Polysubstituted 1,2-Dihydroquinolines from Anilines and Alkyne Esters. The Journal of Organic Chemistry.

- Infrared Spectroscopy. (n.d.).

- SpectraBase. (n.d.). 2,4,5-Trimethoxy-3-methylaniline.

- PubChem. (n.d.). 2,4,5-trimethoxy-3-methylaniline.

- PubChem. (n.d.). 2,4,5-Trimethoxyaniline.

- ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.

- Chemistry LibreTexts. (2023, November 20). Spectroscopy of Amines.

- PubChemLite. (n.d.). 2,4,5-trimethoxyaniline (C9H13NO3).

Sources

CAS number and molecular weight of 2,4,5-Trimethoxy-3-methylaniline

An In-Depth Technical Guide to 2,4,5-Trimethoxy-3-methylaniline

Executive Summary: This document provides a comprehensive technical overview of 2,4,5-Trimethoxy-3-methylaniline, a polysubstituted aromatic amine. While not extensively documented in publicly available literature, its structural features—a methylated and trimethoxylated aniline core—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This guide synthesizes data from analogous compounds and established chemical principles to detail its physicochemical properties, propose a robust synthetic route, outline a characterization workflow, and analyze its chemical reactivity. The content is intended for researchers, scientists, and professionals in drug development seeking to leverage complex aniline scaffolds in their work.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. The following sections provide the core data for 2,4,5-Trimethoxy-3-methylaniline.

Chemical Structure and Identifiers

The structure of 2,4,5-Trimethoxy-3-methylaniline is defined by an aniline ring substituted with three methoxy groups and one methyl group at specific positions, leading to a unique electronic and steric profile.

Caption: Chemical structure of 2,4,5-Trimethoxy-3-methylaniline.

A summary of its key identifiers is presented in the table below. Notably, a specific CAS number has not been formally assigned to this compound in major chemical databases as of the last update. Researchers may find data for structurally related compounds such as 2,4,5-Trimethoxyaniline (CAS: 26510-91-8) or 2,4,5-Trimethylaniline (CAS: 137-17-7) to be useful supplementary resources.

| Identifier | Value | Source |

| IUPAC Name | 2,4,5-Trimethoxy-3-methylaniline | N/A |

| CAS Number | Not Assigned / Not Available | N/A |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | N/A |

| Exact Mass | 197.105193 g/mol | [1] |

| InChI | InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | [1] |

| InChIKey | RMKTWEGESQSYBS-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC(=C1OC)OC)N)OC | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing solubility, reactivity, and handling requirements. The data below are based on computational predictions and expert analysis of its structure.

| Property | Predicted / Expected Value | Rationale / Source |

| Appearance | Colorless to pale yellow solid or oil | Based on similar substituted anilines.[2] |

| Water Solubility | Poorly soluble | Aromatic amines are generally insoluble in water.[3] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane | Expected based on its organic structure. |

| XlogP (Predicted) | 1.5 | [1] |

| pKa (Predicted) | ~4.5 - 5.0 | The electron-donating methoxy and methyl groups slightly increase the basicity compared to aniline (pKa ~4.6), but steric hindrance may counteract this effect. |

Synthesis and Characterization

A reliable synthetic pathway and a robust characterization protocol are essential for obtaining and validating a compound for research purposes.

Proposed Synthetic Strategy: Catalytic Hydrogenation

While no specific synthesis for 2,4,5-Trimethoxy-3-methylaniline is prominently published, a highly reliable and scalable method can be inferred from standard organic chemistry principles. The most logical approach is the reduction of the corresponding nitroaromatic precursor, 1,2,5-trimethoxy-3-methyl-4-nitrobenzene . Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and operational simplicity. This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Caption: Proposed workflow for the synthesis of 2,4,5-Trimethoxy-3-methylaniline.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol provides a self-validating system for the synthesis, including in-process checks and purification.

Materials:

-

1,2,5-trimethoxy-3-methyl-4-nitrobenzene (1.0 eq)

-

10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)

-

Methanol (or Ethanol), reagent grade

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or another filter aid

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve the nitroaromatic precursor in methanol (approx. 10-20 mL per gram of starting material).

-

Inerting: Add a magnetic stir bar. Seal the vessel and carefully purge with an inert gas (N₂ or Ar) for several minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric when dry and can ignite flammable solvents in the presence of air. Adding it under an inert atmosphere is a critical safety measure.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure) or connect the vessel to a hydrogenation apparatus. If using a flask, perform several vacuum/H₂ backfill cycles to ensure the atmosphere is fully replaced.

-

Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. The aniline product will have a different Rf value and may stain differently.

-

Workup: Once the reaction is complete, carefully purge the vessel with inert gas to remove all residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete product recovery. Causality Note: The Celite® pad prevents fine catalyst particles from passing through the filter paper, ensuring a clean filtrate.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,5-Trimethoxy-3-methylaniline.

-

Purification (if necessary): If the crude product is not sufficiently pure, it can be further purified by column chromatography on silica gel.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount.

-

Mass Spectrometry (MS): The compound has been analyzed by GC-MS, confirming its molecular weight.[4] The expected mass spectrum would show a molecular ion (M⁺) peak at m/z = 197.11.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex but interpretable.

-

Aromatic Proton: A single singlet is expected for the lone aromatic proton (C6-H) in the range of δ 6.0-7.0 ppm.

-

Amine Protons: A broad singlet corresponding to the two -NH₂ protons, typically between δ 3.5-5.0 ppm.

-

Methoxy Protons: Three distinct singlets, each integrating to 3 protons, for the methoxy groups (-OCH₃), likely in the δ 3.7-4.0 ppm range.

-

Methyl Protons: One singlet integrating to 3 protons for the C3-methyl group, expected around δ 2.0-2.3 ppm.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum should show 10 distinct signals corresponding to the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1500-1620 cm⁻¹ region.

-

C-O Stretch: Strong C-O stretching bands for the methoxy groups, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Reactivity and Synthetic Utility

The arrangement of substituents on the aniline ring governs its reactivity and potential as a synthetic intermediate.

Electronic and Steric Profile

The aniline's reactivity is dominated by the strong electron-donating nature of the amino group and the three methoxy groups via resonance, which strongly activates the aromatic ring towards electrophilic substitution. The methyl group provides a weak inductive donating effect.

Caption: Influence of substituents on the aromatic ring's reactivity.

The only unsubstituted position on the ring is C6. While this position is electronically activated, it is also sterically hindered by the adjacent C5-methoxy and C1-amino groups. Therefore, electrophilic aromatic substitution reactions may be challenging or require forcing conditions. The primary utility of this molecule will likely stem from reactions involving the nucleophilic amino group.

Potential Synthetic Applications

Polysubstituted anilines are foundational in the synthesis of pharmaceuticals and functional materials.[5]

-

Pharmaceutical Scaffolding: Many kinase inhibitors and other anticancer agents utilize a substituted aniline core.[6] The unique substitution pattern of this molecule could be exploited to synthesize novel bioactive compounds.

-

Dye and Pigment Synthesis: As a substituted aniline, it can undergo diazotization followed by azo coupling to produce highly colored azo dyes.

-

Ligand Synthesis: The amino group can be functionalized to create complex ligands for catalysis or materials science applications.

Safety and Handling

No specific toxicological data exists for 2,4,5-Trimethoxy-3-methylaniline. However, it should be handled with the precautions appropriate for aromatic amines, many of which are toxic and potential carcinogens.[7]

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

PubChemLite. 2,4,5-trimethoxy-3-methylaniline (C10H15NO3). Available at: [Link]

-

ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]

-

PubChem. 2,4,5-Trimethoxyaniline. Available at: [Link]

-

ResearchGate. NMR Spectra of Anilines. Available at: [Link]

-

SpectraBase. 2,4,5-Trimethoxy-3-methylaniline. Available at: [Link]

-

ResearchGate. Reaction of trimethoxyaniline with acylquinones 2a and 2d. Available at: [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

-

PubChemLite. 2,4,5-trimethylaniline (C9H13N). Available at: [Link]

-

PubChem. 2,4,5-Trimethylaniline. Available at: [Link]

Sources

- 1. PubChemLite - 2,4,5-trimethoxy-3-methylaniline (C10H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,5-Trimethoxy-3-methylaniline as a Pharmaceutical Intermediate

Introduction: Unveiling a Key Scaffold in Modern Drug Discovery

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted anilines, a class of compounds characterized by an amino group attached to a benzene ring, represent a cornerstone of pharmaceutical synthesis due to their versatile reactivity.[1] Among these, 2,4,5-Trimethoxy-3-methylaniline emerges as a particularly valuable intermediate. Its unique substitution pattern—featuring three electron-donating methoxy groups, a sterically influential methyl group, and a reactive amine—provides a sophisticated scaffold for constructing complex, biologically active molecules. This guide offers a comprehensive technical overview of 2,4,5-Trimethoxy-3-methylaniline, from its fundamental properties and synthesis to its critical role in the generation of next-generation pharmaceuticals, with a particular focus on heterocyclic compounds such as quinazolines and pyrimidines.

Part 1: Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step synthesis.

Chemical Structure:

Caption: Chemical Structure of 2,4,5-Trimethoxy-3-methylaniline.

Table 1: Physicochemical Properties of 2,4,5-Trimethoxy-3-methylaniline

| Property | Value | Source |

| IUPAC Name | 2,4,5-trimethoxy-3-methylaniline | [2] |

| CAS Number | Not explicitly available for this specific isomer. | |

| Molecular Formula | C₁₀H₁₅NO₃ | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly available. Related compound 2,4,5-Trimethylaniline melts at 68 °C.[3][4] | |

| Boiling Point | Not explicitly available. Related compound 2,4,5-Trimethylaniline boils at 234.5 °C.[3][4] | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol.[4] | |

| Predicted XlogP | 1.5 | [2] |

The arrangement of the three methoxy groups significantly increases the electron density of the aromatic ring, enhancing its nucleophilicity. This electronic enrichment, coupled with the directing effects of the substituents, makes the aniline a versatile precursor for electrophilic aromatic substitution and cyclization reactions—cornerstones of heterocyclic synthesis.

Part 2: Synthesis and Manufacturing Considerations

The synthesis of substituted anilines like 2,4,5-Trimethoxy-3-methylaniline typically involves a multi-step process, beginning with a readily available aromatic precursor. A common and effective strategy involves the nitration of a corresponding trimethylbenzene, followed by reduction of the nitro group to an amine.

General Synthetic Workflow

Sources

The Synthesis and Applications of 2,4,5-Trimethoxy-3-methylaniline: From Actinomycinol Elucidation to Quinolinonequinone Scaffolds

Executive Summary

The compound 2,4,5-trimethoxy-3-methylaniline (CAS: 152531-76-5) is a highly substituted, electron-rich aromatic amine. Characterized by severe steric hindrance and extreme electron density, this intermediate has historically presented profound synthetic challenges. Initially explored during the structural elucidation of the antibiotic degradation product actinomycinol in the late 1950s, it was deemed "inaccessible" due to its propensity for oxidative degradation. Modern synthetic methodologies, however, have unlocked its potential, utilizing it as a foundational building block for complex heterocyclic scaffolds, particularly in the regioselective synthesis of 2(1H)-quinolinonequinones.

This whitepaper provides an in-depth technical analysis of the historical context, mechanistic causality, and validated experimental protocols for the synthesis and application of 2,4,5-trimethoxy-3-methylaniline.

Historical Discovery and the Actinomycinol Challenge

The earliest significant literature reference to the 2,4,5-trimethoxy-3-methylaniline motif dates back to 1958, during efforts by Hanger, Howell, and Johnson to confirm the structure of actinomycinol [1]. Actinomycinol is a degradation product derived from Actinomycin C via barium hydroxide hydrolysis.

To synthesize the acridone core of actinomycinol, the researchers proposed an Ullmann-type condensation between o-chlorobenzoic acid and 2,4,5-trimethoxy-3-methylaniline. However, the researchers documented that this specific aniline intermediate proved "rather inaccessible."

The Causality of Failure: From a mechanistic perspective, the presence of three strongly electron-donating methoxy groups (-OCH₃) and one methyl group (-CH₃) elevates the highest occupied molecular orbital (HOMO) of the aromatic ring. Under standard electrophilic nitration or coupling conditions, the ring acts as a potent reducing agent. Instead of undergoing controlled substitution, the intermediate rapidly oxidizes to quinone derivatives (such as 2-methoxy-3-methyl-p-benzoquinone). This oxidative lability forced early researchers to abandon the route in favor of alternative independent syntheses [1].

Physicochemical Profile

Understanding the physical and structural parameters of 2,4,5-trimethoxy-3-methylaniline is critical for optimizing reaction conditions, particularly regarding solvent selection and purification chromatography [2].

| Parameter | Value |

| IUPAC Name | 2,4,5-Trimethoxy-3-methylaniline |

| CAS Number | 152531-76-5 |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Monoisotopic Mass | 197.1052 Da |

| SMILES | CC1=C(C(=CC(=C1OC)OC)N)OC |

| Topological Polar Surface Area | 53.7 Ų (Predicted) |

Modern Synthetic Methodologies

The historical barrier of oxidative degradation can be bypassed using modern, mild synthetic techniques. The synthesis of the target aniline relies on the controlled nitration of 2,3,5-trimethoxytoluene followed by a non-acidic reduction.

Retrosynthetic and Forward Pathway

Retrosynthetic and forward pathway for 2,4,5-Trimethoxy-3-methylaniline.

Application in Quinolinonequinone Scaffolds

In 1993, the compound found renewed utility in the synthesis of complex quinoline derivatives [3]. Researchers reacted 2,4,5-trimethoxy-3-methylaniline to form 1-ethyl-5,6,8-trimethoxy-7-methyl-4-phenyl-1H-quinolin-2-one.

Mechanistic Causality of Oxidative Demethylation: The subsequent step involves treating the trimethoxy-quinoline with Cerium (IV) Ammonium Nitrate (CAN). CAN is a single-electron oxidant. Because the 5- and 8-methoxy groups are para to each other, they possess a significantly lower oxidation potential than the isolated 6-methoxy group. Single-electron transfer (SET) from the p-dimethoxy system to Ce(IV) generates a radical cation, which is trapped by water, ultimately extruding methanol to yield the 5,8-quinolinedione while leaving the 6-methoxy group perfectly intact.

Synthesis of Quinolinonequinones via Regioselective Oxidative Demethylation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system designed to mitigate the historical challenges associated with this electron-rich arene.

Protocol A: Mild Nitration of 2,3,5-Trimethoxytoluene

Objective: Introduce the nitro group without triggering quinone formation.

-

Preparation: Dissolve 2,3,5-trimethoxytoluene (10.0 mmol) in 20 mL of acetic anhydride. Cool the reaction vessel to 0 °C under an argon atmosphere.

-

Reagent Addition: Slowly add finely pulverized Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 11.0 mmol) in small portions over 30 minutes. Causality: Cu(NO₃)₂ in acetic anhydride generates acetyl nitrate in situ, a highly regioselective and mild nitrating agent that prevents the oxidative ring-opening typically seen with mixed acids (HNO₃/H₂SO₄).

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Workup: Quench the reaction by pouring it over crushed ice (100 g). Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Reduction to 2,4,5-Trimethoxy-3-methylaniline

Objective: Reduce the nitro group without using Lewis-acidic metals (like Fe or Sn) that could coordinate with the methoxy groups and complicate isolation.

-

Preparation: Dissolve the crude nitro intermediate in absolute ethanol (30 mL).

-

Catalyst: Add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate). Purge the flask with argon, then introduce hydrogen gas (H₂) via a balloon.

-

Reaction: Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield 2,4,5-trimethoxy-3-methylaniline. Store immediately under argon at -20 °C to prevent auto-oxidation.

Protocol C: Synthesis of 1-Ethyl-5,6,8-trimethoxy-7-methyl-4-phenyl-1H-quinolin-2-one

Objective: Construct the quinolinone core via N-alkylation and cyclization[3].

-

Preparation: In a flame-dried flask, dissolve 2,4,5-trimethoxy-3-methylaniline (5.0 mmol) in anhydrous toluene (25 mL).

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol) carefully at 0 °C. Stir for 30 minutes to form the anilide anion.

-

Coupling: Add the corresponding electrophile (e.g., ethyl 3-phenylpropynoate derivative) dropwise, followed by catalytic pyridine and a drop of concentrated H₂SO₄ to facilitate intramolecular cyclization.

-

Reaction: Reflux the mixture for 6.5 hours.

-

Workup: Cool to room temperature, quench with saturated NH₄Cl, and extract with dichloromethane. Purify via silica gel chromatography to isolate the target quinolinone.

Conclusion

While 2,4,5-trimethoxy-3-methylaniline was once considered a synthetic dead-end due to its extreme susceptibility to oxidation, modern reagent selection has transformed it into a highly valuable intermediate. By understanding the electronic causality of its reactivity—specifically the HOMO-raising effect of its substituents—chemists can deploy mild nitration and regioselective single-electron oxidants (like CAN) to build complex, biologically relevant quinoline and quinone architectures.

References

-

Title: Actinomycin. Part VI. The Structure and Synthesis of Actinomycinol. Source: Journal of the Chemical Society (Resumed), 1958, 496-504. URL: [Link]

-

Title: Synthesis of 2(1H)-Quinolinonequinones and 2-Alkoxyquinolinequinones Using Oxidative Demethylation with Cerium (IV) Ammonium Nitrate. Source: Heterocycles, 1993, 36(11), 2513. URL: [Link]

Application Notes & Protocols: Strategic Use of Polysubstituted Anilines in the Synthesis of Bioactive Heterocyclic Scaffolds

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Substituted Anilines

In the landscape of medicinal chemistry and drug discovery, the aniline moiety is a foundational building block for a vast array of heterocyclic compounds.[1][2] The strategic placement of substituents on the aniline ring profoundly influences the electronic and steric properties of the molecule, thereby guiding its reactivity and the ultimate biological activity of the resulting heterocycle.[3] This guide focuses on the synthetic utility of highly-substituted, electron-rich anilines, specifically using 3,4,5-trimethoxyaniline as a representative and well-documented precursor.

While the specific starting material 2,4,5-trimethoxy-3-methylaniline is not widely reported in established synthetic literature, its structural analogue, 3,4,5-trimethoxyaniline, provides an excellent and verifiable model for the types of transformations these electron-rich precursors undergo. The principles, mechanisms, and protocols discussed herein are directly applicable and can be adapted for other polysubstituted anilines. We will explore the synthesis of quinoline-4-carboxylic acids, a privileged scaffold in pharmacology, through the versatile Doebner reaction.[4][5]

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives are of immense interest due to their presence in numerous natural products and FDA-approved drugs.[4][6] This heterocyclic system is a key pharmacophore exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[5][6][7] The ability to efficiently construct and functionalize the quinoline ring system is therefore a critical capability in modern drug development.[8][9] Two of the most powerful methods for accessing the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.[10][11]

Application Note 1: The Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Doebner reaction is a classic three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][10] It is an exceptionally efficient method for generating molecular diversity, as the substituents on the final quinoline ring can be easily varied by simply changing the starting aniline or aldehyde.[6]

Causality and Mechanistic Insight

The reaction proceeds through an initial condensation. While two pathways are possible (aniline + aldehyde or aldehyde + pyruvic acid), the more accepted route for this synthesis involves the formation of a Schiff base (imine) between the aniline and the aldehyde. This is followed by an attack from the enolate of pyruvic acid. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid.

The use of an electron-rich aniline, such as 3,4,5-trimethoxyaniline, is particularly advantageous. The electron-donating methoxy groups enhance the nucleophilicity of the aniline nitrogen, facilitating the initial imine formation. Furthermore, this increased electron density can stabilize the intermediates, often leading to higher yields and potentially obviating the need for harsh catalysts.[5][12] A notable advantage of this approach is that it can proceed efficiently under catalyst-free conditions in a suitable solvent like ethanol, which aligns with the principles of green chemistry.[5][12]

Protocol 1: Catalyst-Free Doebner Synthesis of 2-Aryl-6,7,8-trimethoxyquinoline-4-carboxylic Acids

This protocol is adapted from a demonstrated, efficient synthesis using 3,4,5-trimethoxyaniline under catalyst-free conditions.[5][12]

Materials:

-

3,4,5-Trimethoxyaniline (1.0 mmol, 183.2 mg)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

Pyruvic Acid (1.0 mmol, 88.1 mg)

-

Ethanol (5-10 mL)

-

Round-bottom flask (25 or 50 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for filtration and recrystallization

-

Thin-Layer Chromatography (TLC) apparatus (e.g., EtOAc/Hexane mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3,4,5-trimethoxyaniline (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

-

Solvent Addition: Add 5 mL of ethanol to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC. The reaction is typically complete within 3-5 hours.[5]

-

Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product will typically precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol.

-

Characterization: Dry the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.

| Entry | Aromatic Aldehyde | Product Yield (%) | Reference |

| 1 | Benzaldehyde | 87 | [12] |

| 2 | 4-Methoxybenzaldehyde | 92 | [5] |

| 3 | 4-Chlorobenzaldehyde | 85 | [5] |

| 4 | 4-Nitrobenzaldehyde | 81 | [5] |

| 5 | 3-Methoxy-4-hydroxybenzaldehyde | 89 | [5] |

Application Note 2: The Pfitzinger Reaction - A Complementary Route

The Pfitzinger reaction provides an alternative, powerful route to quinoline-4-carboxylic acids, particularly those substituted at the 2- and 3-positions.[13] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11][13]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[13][14] This intermediate contains an aniline moiety that then condenses with the external carbonyl compound to form an imine, which tautomerizes to an enamine.[13] An intramolecular Claisen-type condensation followed by dehydration yields the final quinoline-4-carboxylic acid.[14] While this method does not directly employ a starting aniline, it represents a key strategy for accessing the same valuable heterocyclic core and is often considered in parallel during synthetic planning.

Protocol 2: General Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

This is a general protocol illustrating the standard conditions for the Pfitzinger reaction.[10][11]

Materials:

-

Isatin or substituted isatin (10.0 mmol)

-

Carbonyl compound with α-methylene group (e.g., acetophenone) (12.0 mmol)

-

Potassium Hydroxide (KOH) (30.0 mmol)

-

Ethanol (30-50 mL)

-

Water

-

Dilute Hydrochloric Acid (HCl) or Acetic Acid

-

Round-bottom flask, reflux condenser, magnetic stirrer with hotplate

Procedure:

-

Base Solution: In a round-bottom flask, dissolve potassium hydroxide (30.0 mmol) in ethanol (30 mL).

-

Isatin Addition: Add the isatin (10.0 mmol) to the basic solution and stir until it dissolves.

-

Carbonyl Addition: Slowly add the carbonyl compound (12.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC.[10]

-

Work-up: After completion, cool the mixture to room temperature. Remove the ethanol via rotary evaporation.

-

Extraction: Add water (approx. 50 mL) to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until a precipitate forms (typically pH 4-5).

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the quinoline-4-carboxylic acid.

Conclusion and Future Outlook

Polysubstituted, electron-rich anilines like 2,4,5-trimethoxy-3-methylaniline and its analogue 3,4,5-trimethoxyaniline are powerful precursors in heterocyclic synthesis. The Doebner reaction, in particular, offers a highly efficient, often catalyst-free, and atom-economical pathway to quinoline-4-carboxylic acids, which are scaffolds of high value in drug discovery. Understanding the underlying mechanisms and having robust protocols enables researchers to rapidly generate libraries of diverse compounds for biological screening. By leveraging these established synthetic strategies, scientists can continue to explore the vast chemical space of heterocyclic compounds in the quest for novel therapeutics.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved from [Link]

-

The mechanism for the synthesis of a derivative of quinoline 23. (n.d.). ResearchGate. Retrieved from [Link]

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PMC. Retrieved from [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2023). IJFMR. Retrieved from [Link]

- Process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Mehariya, K., Detroja, D., Kakadiya, R., & Shah, A. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-136. Retrieved from [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved from [Link]

-

Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. (2015). Chemistry & Biology Interface. Retrieved from [Link]

-

2,4,5-Trimethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. (2019). PubMed. Retrieved from [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset. Retrieved from [Link]

-

A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. Retrieved from [Link]

Sources

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. cresset-group.com [cresset-group.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijfmr.com [ijfmr.com]

- 5. cbijournal.com [cbijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Reagents and Strategies for the Selective O-Methylation of Aminophenols

Target Molecule: 2,4,5-Trimethoxy-3-methylaniline Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of highly oxygenated aniline derivatives, such as 2,4,5-trimethoxy-3-methylaniline—a critical building block in the total synthesis of complex quinones and actinomycin analogues —presents a classic chemoselectivity challenge. When methylating a polyhydroxyaminophenol precursor (e.g., 3-methyl-2,4,5-trihydroxyaniline), both the aromatic amino (-NH₂) and phenolic hydroxyl (-OH) groups act as potent nucleophiles. Direct alkylation without strategic reagent selection inevitably yields complex, difficult-to-separate mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.

This application note details the mechanistic rationale and provides field-validated protocols for achieving >95% O-selectivity during exhaustive methylation, utilizing both modern green chemistry approaches and classical orthogonal protection strategies.

Mechanistic Insights: The N- vs. O-Alkylation Dilemma

The chemoselectivity of aminophenol alkylation is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The neutral amino group is a highly polarizable, "soft" nucleophile, whereas the phenoxide anion (generated in the presence of a base) is a charge-dense, "hard" nucleophile.

-

Soft Electrophiles like Methyl Iodide (MeI) preferentially attack the soft amine. Utilizing MeI for O-methylation is a common strategic error that leads to rapid over-alkylation of the nitrogen (kinetic control).

-

Hard Electrophiles like Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) preferentially attack the hard phenoxide oxygen (thermodynamic control/hard-hard match).

Furthermore, the pKa differential between the phenolic -OH (~9.5) and the conjugate acid of the aniline (~4.5) allows mild bases to selectively deprotonate the phenol. However, even with phenoxide formation, N-methylation remains a competitive background reaction unless specific reagents (like DMC) or transient protecting groups are employed .

Mechanistic divergence of N- vs. O-methylation based on HSAB theory.

Reagent Selection & Quantitative Comparison

To synthesize 2,4,5-trimethoxy-3-methylaniline effectively, the choice of methylating agent dictates the entire workflow. Below is a quantitative synthesis of reagent performance based on empirical process data.

| Reagent | Electrophile Hardness | O-Selectivity | Toxicity Profile | Scalability | Recommended Application |

| Dimethyl Carbonate (DMC) | Hard | High (>90%) | Low (Green) | Excellent | Direct O-methylation (Base catalyzed) |

| Dimethyl Sulfate (DMS) | Hard | High (>85%) | High (Alkylating agent) | Good | Exhaustive methylation with protection |

| Methyl Iodide (MeI) | Soft | Poor (<50%) | High (Volatile) | Moderate | Not recommended for direct O-methylation |

| Diazomethane (CH₂N₂) | Hard | Moderate | Extreme (Explosive) | Poor | Micro-scale analytical derivatization only |

Experimental Workflows

Comparative workflows for the synthesis of 2,4,5-Trimethoxy-3-methylaniline.

Protocol A: Direct Selective O-Methylation via Dimethyl Carbonate (DMC)

Rationale: DMC acts as both a green solvent and a hard electrophile. When paired with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMC selectively O-methylates phenols via a BAl2 mechanism followed by irreversible decarboxylation. This method avoids the need for protecting groups .

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure reaction vessel (autoclave) with 3-methyl-2,4,5-trihydroxyaniline (1.0 eq).

-

Reagent Addition: Add Dimethyl Carbonate (DMC) (15.0 eq, acting as reactant and solvent) and DBU (0.15 eq).

-

Expert Insight: DBU deprotonates the phenol without reacting with DMC, unlike primary/secondary amine bases which would form carbamates.

-

-

Reaction: Seal the vessel and heat to 120 °C for 12–16 hours.

-

Self-Validation: Monitor the pressure gauge. The continuous evolution of CO₂ gas is a stoichiometric indicator of successful methylation.

-

-

Workup: Cool the vessel to room temperature and carefully vent the residual CO₂. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove DBU and trace unreacted amines) and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,4,5-trimethoxy-3-methylaniline. Purify via silica gel chromatography if necessary.

Protocol B: The Schiff Base Protection Strategy

Rationale: When absolute chemoselectivity is required for exhaustive trimethoxylation, transient protection of the primary amine is the most thermodynamically secure method. Benzaldehyde selectively reacts with the primary amine to form an imine (Schiff base). The resulting sp²-hybridized imine nitrogen is sterically hindered and non-nucleophilic, leaving the phenols fully exposed for aggressive O-methylation using robust reagents like DMS .

Step-by-Step Methodology:

-

Imine Protection:

-

Dissolve 3-methyl-2,4,5-trihydroxyaniline (1.0 eq) in anhydrous methanol.

-

Add benzaldehyde (1.05 eq) dropwise. Stir at 25 °C for 2 hours.

-

Self-Validation: The reaction is visually self-validating; a color shift to deep yellow/orange and the precipitation of the imine intermediate indicates successful conversion. Filter and dry the precipitate.

-

-

Exhaustive O-Methylation:

-

Dissolve the isolated imine in anhydrous DMF. Add finely powdered K₂CO₃ (4.5 eq).

-

Slowly add Dimethyl Sulfate (DMS) (4.0 eq). (Caution: DMS is highly toxic; perform strictly in a fume hood).

-

Stir at 60 °C for 12 hours. Quench by pouring into ice water; extract the protected trimethoxy intermediate with Dichloromethane (DCM).

-

-

Deprotection (Hydrolysis):

-

Evaporate the DCM. Resuspend the crude intermediate in a 1:1 mixture of THF and 2M HCl.

-

Stir at 50 °C for 4 hours to quantitatively hydrolyze the imine back to the primary amine, releasing benzaldehyde as a byproduct.

-

-

Final Isolation:

-

Wash the acidic aqueous layer with diethyl ether to remove the liberated benzaldehyde.

-

Basify the aqueous layer to pH 8 using saturated NaHCO₃.

-

Extract the free 2,4,5-trimethoxy-3-methylaniline into EtOAc, dry over Na₂SO₄, and concentrate.

-

Analytical Validation Expectations

To confirm the successful synthesis of 2,4,5-trimethoxy-3-methylaniline, researchers should rely on the following spectral markers:

-

¹H NMR (CDCl₃): Disappearance of the broad phenolic -OH singlets (~9.0 ppm). Appearance of three distinct, sharp methoxy (-OCH₃) singlets integrating to 3H each between 3.70 and 3.95 ppm. The primary amine (-NH₂) should appear as a broad singlet integrating to 2H around 3.5–4.0 ppm.

-

LC-MS: A dominant molecular ion peak at m/z 198.1 [M+H]⁺, confirming the addition of three methyl groups to the trihydroxy precursor without N-alkylation.

References

-

Hanger, W. G., Howell, W. C., & Johnson, A. W. (1958). Actinomycin. Part VI. The Structure and Synthesis of Actinomycinol. Journal of the Chemical Society (Resumed), 496-504. URL:[Link] [1]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. URL:[Link] [1]

- US Patent Office. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols (US20030073848A1).

Technical Support Center: Synthesis of 2,4,5-Trimethoxy-3-methylaniline

Welcome to the technical support center for the synthesis of 2,4,5-Trimethoxy-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Synthetic Pathway Overview

The synthesis of 2,4,5-Trimethoxy-3-methylaniline is generally approached as a two-step process starting from a suitable precursor, 1,2,4-trimethoxy-3-methylbenzene. The overall workflow involves an electrophilic nitration followed by the reduction of the nitro-intermediate.

Caption: General workflow for the synthesis of 2,4,5-Trimethoxy-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the nitration step?

A1: The most critical parameters are temperature and the rate of addition of the nitrating agent. Aromatic nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired isomers and dinitrated byproducts. Maintaining a low temperature, typically between 0 and 10°C, is crucial for maximizing the yield of the desired product.[1][2]

Q2: What are the common methods for the reduction of the nitro group to an amine?

A2: The most common and scalable methods for reducing aromatic nitro compounds are catalytic hydrogenation and reduction with metals in acidic media.[3][4]

-

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][5] It is generally a clean reaction with water as the only byproduct, but the catalyst can be sensitive to poisoning.

-

Metal-in-Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective.[3][4][6] These methods are robust but may require a more involved workup procedure to remove metal salts.

Q3: My final product is a dark oil or solid. What is the cause of the discoloration?

A3: Aromatic amines, including 2,4,5-Trimethoxy-3-methylaniline, are susceptible to air oxidation, which can form highly colored impurities.[7][8] Discoloration can also result from residual impurities from the reduction step, such as azoxy or azo compounds, which are often colored.[7] Proper purification, such as column chromatography or vacuum distillation, and storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[7][8]

Troubleshooting Guide

Part 1: Nitration of 1,2,4-Trimethoxy-3-methylbenzene

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Nitro-Isomer | - Incorrect Reaction Temperature: Temperature fluctuations can favor the formation of other isomers. - Rate of Addition: Adding the nitrating agent too quickly can cause localized overheating. - Sub-optimal Nitrating Mixture: The ratio of nitric acid to sulfuric acid may not be ideal. | - Strict Temperature Control: Maintain the reaction temperature consistently between 0-10°C using an ice-salt bath.[1][2] - Slow, Dropwise Addition: Add the cold nitrating mixture slowly to the substrate solution with vigorous stirring to ensure efficient heat dissipation.[1] - Optimize Acid Ratio: While a 1:1 mixture of concentrated HNO₃ and H₂SO₄ is common, you may need to adjust this based on your specific substrate and preliminary results. |

| Formation of Dark, Tarry Byproducts | - Over-nitration (Dinitration): This can occur if the reaction temperature is too high or the reaction time is too long. - Oxidation of Methyl Group: Strong nitrating conditions can sometimes oxidize benzylic positions. | - Maintain Low Temperature: As mentioned, low temperature is key to preventing side reactions.[1] - Use Stoichiometric Amounts: Use a stoichiometric amount or only a slight excess of the nitrating agent. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and stop the reaction once it is complete.[1] |

| Incomplete Reaction | - Insufficient Reaction Time or Temperature: The reaction may not have had enough time to go to completion at the set temperature. - Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed water, reducing their reactivity. | - Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature, monitoring by TLC/GC.[1] - Use Fresh Reagents: Ensure that high-quality, concentrated acids are used. |

Part 2: Reduction of 2,4,5-Trimethoxy-3-methylnitrobenzene

Caption: Troubleshooting workflow for low yield in the reduction step.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion of Starting Material | - Inactive Catalyst (for Catalytic Hydrogenation): The Pd/C or other catalyst may have lost activity due to improper storage, handling, or poisoning by impurities (e.g., sulfur compounds).[7] - Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low to effectively drive the reduction.[7] - Poor Quality of Reagents (for Metal/Acid): The metal (e.g., SnCl₂, Fe) may be oxidized or of low purity. | - Use a Fresh Batch of Catalyst: Ensure the catalyst is handled under an inert atmosphere as much as possible before use.[7] - Check Hydrogen Source: For hydrogenation, ensure a consistent and adequate hydrogen pressure (e.g., 1-4 atm) is maintained.[1] Check for leaks in the system. - Activate Metal: If using a metal like zinc, activation may be necessary. Ensure high-purity reagents are used. |

| Formation of Multiple Products (Observed by TLC/GC) | - Incomplete Reaction: The reaction was stopped prematurely, resulting in the presence of intermediates like nitroso or hydroxylamine compounds. - Catalyst Deactivation: Partial deactivation of the catalyst can lead to the accumulation of intermediates.[7] - Formation of Azo/Azoxy Compounds: These can form, especially if the reaction conditions are not optimal or if using metal hydrides.[3] | - Increase Reaction Time: Monitor the reaction until the starting material and any intermediates are fully consumed.[7] - Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.[7] - Optimize Conditions: Adjusting temperature and pressure can improve selectivity. For many catalytic hydrogenations, room temperature is sufficient.[9] If side products persist, consider switching to a different reduction system like SnCl₂/HCl.[6] |

| Difficulty in Filtering the Catalyst (Pd/C) | - Fine Catalyst Particles: The Pd/C particles may be too fine, leading to slow filtration or passage through the filter paper. | - Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to improve the filtration rate and effectively remove the fine catalyst particles.[7][9] |

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for your specific setup and scale. Always conduct a thorough risk assessment before starting any chemical synthesis.

Protocol 1: Catalytic Hydrogenation of 2,4,5-Trimethoxy-3-methylnitrobenzene

This protocol is adapted from a standard procedure for the reduction of substituted nitrobenzenes.[9]

Materials:

-

2,4,5-Trimethoxy-3-methylnitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

Procedure:

-

In a suitable hydrogenation vessel, dissolve the 2,4,5-Trimethoxy-3-methylnitrobenzene (1 equivalent) in methanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere if possible.

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen), followed by hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-16 hours.

-

Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.[7][9]

-

Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2,4,5-Trimethoxy-3-methylaniline.

-

Purify the product further by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol is adapted from a known procedure for the reduction of a substituted nitrobenzene.[6]

Materials:

-

2,4,5-Trimethoxy-3-methylnitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,4,5-Trimethoxy-3-methylnitrobenzene (1 equivalent) and stannous chloride dihydrate (typically 3-4 equivalents).

-

Add concentrated hydrochloric acid and a suitable solvent like ethanol if needed to aid solubility.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully basify the mixture by adding a concentrated NaOH solution until the tin salts redissolve (the solution becomes clear or a fine white precipitate remains). The pH should be >10.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify as needed.

References

-

ACS Publications. (2001, February 2). Catalytic Reduction of Aromatic Nitro Compounds by Coinage Metal Nanoparticles | Langmuir. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Royal Society of Chemistry. (2019, December 11). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

-

Royal Society of Chemistry. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

-

ResearchGate. (2025, August 7). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis | Request PDF. [Link]

-

C&CS. Hydrogenation of nitro compounds to anilines. [Link]

-

ResearchGate. Scope of hydrogenation reactions of substituted nitrobenzene using... | Download Scientific Diagram. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2,4,5-trimethoxy aniline. [Link]

-

ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

-

designer-drug.com. Reduction of 2,4,5-Trimethoxyphenyl-2-nitropropene to TMA-2. [Link]

-

Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. [Link]

-

International Journal of Scientific & Technology Research. (2020, March 15). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. [Link]

-

Royal Society of Chemistry. and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2. [Link]

- Google Patents. CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

IDOSR JOURNALS. Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. [Link]

-

PubChem. 2,4,5-Trimethoxyaniline. [Link]

-

PMC. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Organic Syntheses Procedure. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link]

- Google Patents.

-

ChemRxiv. Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. [Link]

-

PubMed. (2019, January 1). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]

-

PubChemLite. 2,4,5-trimethoxy-3-methylaniline (C10H15NO3). [Link]

-

MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 5. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Preventing Oxidation of 2,4,5-Trimethoxy-3-methylaniline During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,4,5-Trimethoxy-3-methylaniline in their work. Aromatic amines are susceptible to oxidation, which can compromise sample integrity, leading to colored impurities and affecting experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your materials.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to the oxidation of 2,4,5-Trimethoxy-3-methylaniline during storage.

Issue 1: The solid material has developed a pink, brown, or black discoloration over time.

Cause: This is a classic sign of oxidation. Aromatic amines, including 2,4,5-Trimethoxy-3-methylaniline, are prone to air oxidation, which forms highly colored quinone-imine type impurities. The rate of this degradation is accelerated by exposure to oxygen, light, and elevated temperatures.

Immediate Actions:

-

Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS). This will help determine if the material is still suitable for your application or if purification is necessary.

-

Purification (If Necessary): If significant degradation has occurred, the material may need to be purified. Common methods for purifying aromatic amines include:

-

Recrystallization: Choose a solvent system in which the aniline has good solubility at elevated temperatures and poor solubility at room temperature or below.

-

Column Chromatography: This is effective for removing colored impurities.

-

Preventative Measures:

-

Inert Atmosphere Storage: The most critical step is to minimize contact with oxygen. Store the compound under an inert atmosphere.[1][2][3] Nitrogen or argon are the preferred inert gases.[1][2][3]

-

Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidation.

-

Temperature Control: Store the material in a cool, dry place.[4] For long-term storage, refrigeration is often recommended.[5]

Issue 2: Inconsistent results are observed in experiments using the same batch of 2,4,5-Trimethoxy-3-methylaniline.

Cause: This can be a result of non-uniform degradation within the stock container. The material at the surface will oxidize more rapidly than the material in the bulk of the container. Each time the container is opened, the headspace is replenished with fresh air, leading to further oxidation.

Immediate Actions:

-

Homogenize (with caution): If you suspect non-uniformity, you can try to carefully mix the contents of the bottle in an inert atmosphere (e.g., inside a glovebox) before taking a sample. However, this may not be practical for all situations.

-